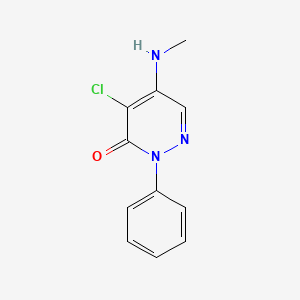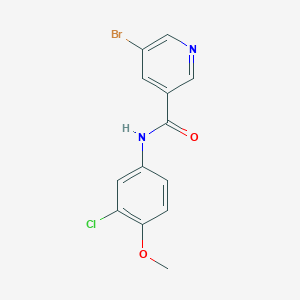
4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone
Vue d'ensemble
Description
4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone, also known as MCP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MCP belongs to the class of pyridazinone compounds, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone has also been shown to reduce pain in animal models, possibly through its effects on the production of prostaglandins. In addition, 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone has been shown to induce apoptosis in cancer cells, possibly through its effects on the regulation of cell cycle and DNA damage response pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone is that it is a relatively simple compound to synthesize, and can be obtained in moderate yields. Another advantage is that it has been shown to exhibit a wide range of biological activities, making it a potentially useful tool for studying various biological processes. However, one limitation of 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, the relatively low yield of 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone may make it difficult to obtain large quantities for experiments.
Orientations Futures
There are a number of potential future directions for research on 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone. One area of interest is the development of more efficient synthesis methods for 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone, which could increase the yield and reduce the cost of the compound. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone, which could provide insights into the development of new drugs for various diseases. Additionally, the potential anti-viral activity of 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone warrants further investigation, particularly in the context of emerging viral infections.
Méthodes De Synthèse
The synthesis of 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone involves the reaction of 4-chloro-2-nitrophenylhydrazine with ethyl acetoacetate, followed by reduction of the resulting nitro compound with tin and hydrochloric acid. The final product is obtained after treatment with methylamine hydrochloride. The yield of 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone is typically around 50%.
Applications De Recherche Scientifique
4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone has been studied for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone has also been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. In addition, 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone has been studied for its potential as an anti-viral agent, as it has been shown to inhibit the replication of certain viruses.
Propriétés
IUPAC Name |
4-chloro-5-(methylamino)-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-13-9-7-14-15(11(16)10(9)12)8-5-3-2-4-6-8/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAJKGQADFDSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075119 | |
| Record name | 4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1698-62-0 | |
| Record name | 4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(2H)-Pyridazinone, 4-chloro-5-(methylamino)-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid](/img/structure/B5684694.png)
![3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-3-phenylpiperidine](/img/structure/B5684696.png)
![5,8-dimethyl-2-({[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amino}methyl)quinolin-4-ol](/img/structure/B5684700.png)

![N,N-dimethyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinecarboxamide](/img/structure/B5684716.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5684725.png)
![2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5684732.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5684740.png)
![N-{[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B5684743.png)

![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5684753.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5684760.png)